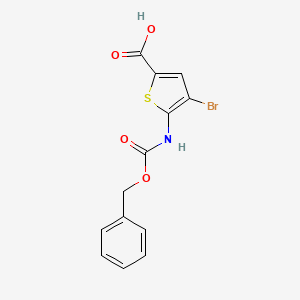

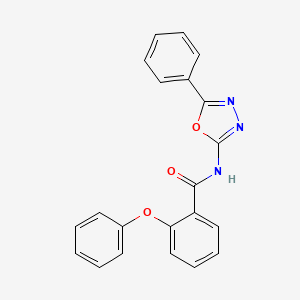

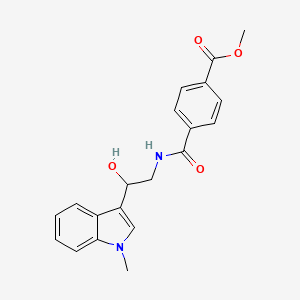

![molecular formula C7H3Cl2N3O2 B2744809 2,7-Dichloro-3-nitroimidazo[1,2-a]pyridine CAS No. 2225147-58-8](/img/structure/B2744809.png)

2,7-Dichloro-3-nitroimidazo[1,2-a]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2,7-Dichloro-3-nitroimidazo[1,2-a]pyridine” is a chemical compound with the CAS Number: 2225147-58-8 . It has a molecular weight of 232.03 . It is usually in the form of a powder .

Synthesis Analysis

The synthesis of “2,7-Dichloro-3-nitroimidazo[1,2-a]pyridine” and similar compounds often involves various chemical reactions . For instance, the synthesis of imidazo[1,2-a]pyridines can involve a CuI-catalyzed aerobic oxidative process . Other methods include a catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene .Molecular Structure Analysis

The InChI code for “2,7-Dichloro-3-nitroimidazo[1,2-a]pyridine” is 1S/C7H3Cl2N3O2/c8-4-1-2-11-5(3-4)10-6(9)7(11)12(13)14/h1-3H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

“2,7-Dichloro-3-nitroimidazo[1,2-a]pyridine” is a powder with a molecular weight of 232.03 . It is typically stored at a temperature of 4 degrees Celsius .科学的研究の応用

Versatile Chemical Reactions

The chemical compound 2,7-Dichloro-3-nitroimidazo[1,2-a]pyridine serves as a versatile reactant in various chemical transformations. Notably, it undergoes Suzuki–Miyaura cross-coupling reactions, facilitating the synthesis of 2-arylated compounds. The nitro group present in the compound can be reduced to an amine, allowing for further functionalization into amides, anilines, and ureas. This process highlights the compound's utility in diversifying the structural landscape of imidazo[1,2-a]pyridines, showcasing its significance in expanding chemical synthesis methodologies (Bazin et al., 2013).

Synthesis of Arylimidazo[1,2-a]pyridines

Another application of 2,7-Dichloro-3-nitroimidazo[1,2-a]pyridine is in the synthesis of 3-nitro-2-arylimidazo[1,2-a]pyridines. By reacting 2-aminopyridines with nitrostyrenes in the presence of sodium dichloriodide, moderate to good yields of these compounds are achieved. This synthesis approach is praised for its simplicity and the tolerance of various functional groups within the reaction system, demonstrating the compound's role in generating valuable intermediates for further chemical exploration (Jagadhane & Telvekar, 2014).

Development of Pyrrolo-imidazo[1,2-a]pyridine Scaffolds

2,7-Dichloro-3-nitroimidazo[1,2-a]pyridine is instrumental in constructing pyrrolo-imidazo[1,2-a]pyridine scaffolds, a process that begins with coupling N-tosylhydrazones with the compound. This method enables the production of 3-nitro-2-(arylvinyl)imidazo[1,2-a]pyridine derivatives, which are subsequently converted into novel 3-aryl-1H-pyrroloimidazo[1,2-a]pyridine scaffolds under optimized conditions. These scaffolds are crucial for generating diverse molecular libraries with potential applications in drug discovery, including the identification of compounds with antiproliferative activity against human cancer cell lines (Zhang et al., 2019).

Crystal Structure and Electron Density Analysis

The introduction of a nitro group in derivatives of 2,7-Dichloro-3-nitroimidazo[1,2-a]pyridine affects the electron density distribution within the bicyclic unit, as observed in crystal structure analyses. This modification does not fundamentally alter the geometry but induces significant changes in electron distribution, highlighting the compound's utility in studying molecular interactions and structural properties (Tafeenko et al., 1996).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

特性

IUPAC Name |

2,7-dichloro-3-nitroimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2N3O2/c8-4-1-2-11-5(3-4)10-6(9)7(11)12(13)14/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REEGKMMALSUWMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC(=C2[N+](=O)[O-])Cl)C=C1Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Dichloro-3-nitroimidazo[1,2-a]pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

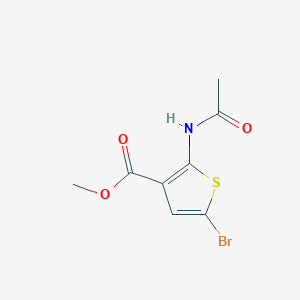

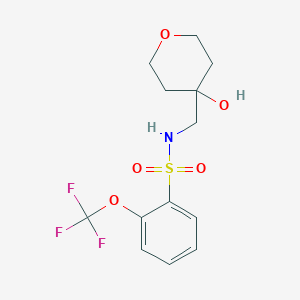

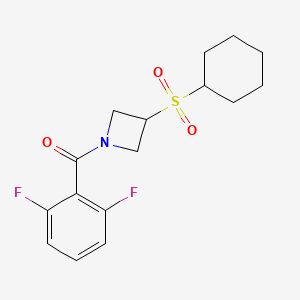

![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2744729.png)

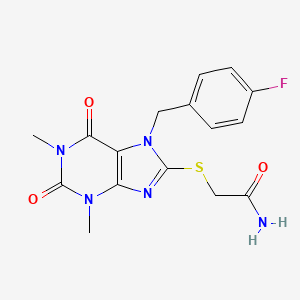

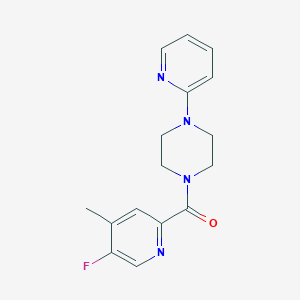

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]morpholine-4-sulfonamide](/img/structure/B2744731.png)

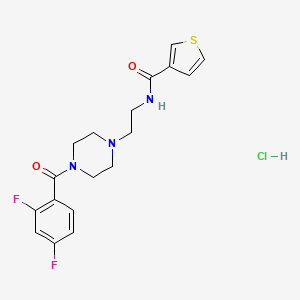

![2-[4-(Tert-butyl)phenyl]-1-hydrazinecarbothioamide](/img/structure/B2744734.png)

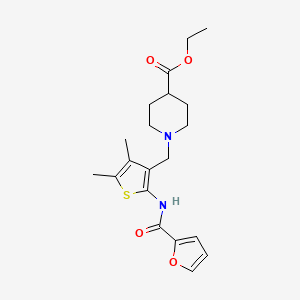

![3,3-Dimethyl-4-[1-(4-phenyl-1,3-oxazole-5-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2744740.png)